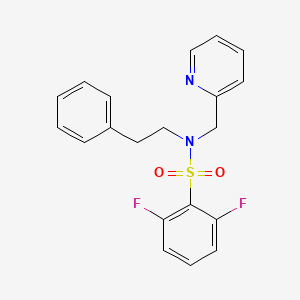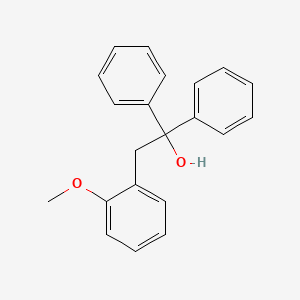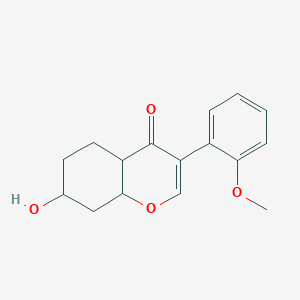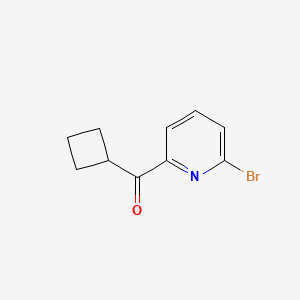
1,1,1-trifluoro-N-(methylaurio)-N-trifluoromethanesulfonylmethanesulfonamide; xphos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide is a gold-based compound widely used in catalysis. It is known for its high reactivity and stability, making it a valuable catalyst in various organic transformations. The compound’s unique structure, featuring a gold center coordinated to a phosphine ligand and a bis(trifluoromethanesulfonyl)imide anion, contributes to its effectiveness in facilitating chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide typically involves the reaction of 2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl with a gold(I) precursor, such as gold(I) chloride, in the presence of a base. The resulting gold complex is then treated with bis(trifluoromethanesulfonyl)imide to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide undergoes various types of reactions, including:
Cycloisomerization: Facilitates the formation of cyclic compounds from linear precursors.
Hydroarylation: Adds aryl groups to unsaturated substrates.
Alkyne Cyclization: Converts alkynes into cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Allenyl carbinol esters: For isomerization reactions.
Diynes: For cycloisomerization reactions.
Allenyl carbinol esters: For hydroxy- and methoxycyclization reactions.
Major Products
The major products formed from these reactions include functionalized cyclic compounds, such as 1,3-butadien-2-ol esters and medium-sized cycloalkynes .
Aplicaciones Científicas De Investigación
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide has numerous scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential in bioconjugation reactions and as a tool for studying biological processes.
Medicine: Explored for its potential in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves the activation of substrates through coordination to the gold center. The gold atom facilitates the formation of reactive intermediates, such as carbocations and carbenes, which then undergo further transformations to yield the desired products. The bis(trifluoromethanesulfonyl)imide anion stabilizes the gold complex and enhances its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Chloro(2-dicyclohexyl(2’,4’,6’-triisopropylbiphenyl)phosphine)gold(I)
- (Acetonitrile)(2-biphenyl)di-tert-butylphosphine)gold(I) hexafluoroantimonate
- (Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imide
Uniqueness
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide is unique due to its high stability and reactivity, which make it an effective catalyst for a wide range of organic transformations. Its ability to facilitate cycloisomerization and hydroarylation reactions distinguishes it from other gold-based catalysts .
Propiedades
Fórmula molecular |
C36H52AuF6NO4PS2-2 |
|---|---|
Peso molecular |
968.9 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;carbanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold |
InChI |
InChI=1S/C33H49P.C2F6NO4S2.CH3.Au/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;1H3;/q;2*-1; |
Clave InChI |
YQUQOVRSGADRRY-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B15132715.png)


![(5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide](/img/structure/B15132729.png)

![tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15132742.png)
![N'-(4-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B15132749.png)
![Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15132754.png)

![5,36,42,73-tetrazanonadecacyclo[38.34.0.03,38.04,20.06,19.07,16.09,14.021,37.022,35.025,34.027,32.041,57.043,56.044,53.046,51.058,74.059,72.062,71.064,69]tetraheptaconta-1(74),3,6(19),7(16),9,11,13,17,20,22(35),23,25(34),27,29,31,37,40,43(56),44(53),46,48,50,54,57,59(72),62(71),64,66,68-nonacosaene-2,8,15,26,33,39,45,52,63,70-decone](/img/structure/B15132775.png)




